molecular formula C13H11N3S2 B12619056 Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- CAS No. 917909-04-7

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-

Katalognummer: B12619056
CAS-Nummer: 917909-04-7
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: USHJLDJDSMQGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its versatility and ability to interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and reagents like pyrrolidine and calcium chloride to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Xylene, ethanol, toluene.

    Catalysts: Palladium on carbon, calcium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- can be compared with other similar compounds such as:

The uniqueness of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

917909-04-7

Molekularformel

C13H11N3S2

Molekulargewicht

273.4 g/mol

IUPAC-Name

N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11N3S2/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16)

InChI-Schlüssel

USHJLDJDSMQGMP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.